

commercial suppliers of 2-bromo-N-phenylaniline

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Compound of Interest

Compound Name: **2-bromo-N-phenylaniline**

Cat. No.: **B1276325**

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An In-depth Technical Guide to **2-bromo-N-phenylaniline** for Researchers and Drug Development Professionals

Introduction

2-bromo-N-phenylaniline (CAS No. 61613-22-7) is an aromatic amine derivative that serves as a crucial building block in organic synthesis. Its structure, featuring a phenyl group and a 2-bromophenyl group linked by a nitrogen atom, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, prominent synthetic methodologies, and its applications in research and drug development, particularly in the context of neurodegenerative diseases.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer **2-bromo-N-phenylaniline**, typically for research and development purposes. The quality and purity of the compound are critical for reliable experimental outcomes. Below is a summary of offerings from several prominent commercial suppliers.

Supplier	Product Synony m(s)	CAS Number	Purity	Molecula r Formula	Molecula r Weight	Physical Form	Storage
ChemSc ene	N-(2- bromo- phenyl)anili ne	Bromoph ene	61613- 22-7	≥97% [1]	C ₁₂ H ₁₀ Br N [1]	248.12 [1]	Not Specified Room Temperature, protect from light [1]
Moldb	2-Bromo- N- phenylani line	N- phenylani line	61613- 22-7	98% [2]	C ₁₂ H ₁₀ Br N [2]	248.12 g/mol [2]	Not Specified Not Specified
Sigma- Aldrich	N-(2- bromo- phenyl)-N- phenyla mine	bromoph enyl-N- phenyla mine	61613- 22-7	97% [3] [4]	C ₁₂ H ₁₀ N ₁ Br ₁ [3]	248.12 [3] [5]	Liquid [3] [5] Ambient Storage[3] [4]
Fluoroch em	2-Bromo- N- phenylani line	N- phenylani line	61613- 22-7	97% [5]	Not Specified	Not Specified Liquid [5]	Not Specified

Prominent Synthetic Methodologies

The formation of the central carbon-nitrogen (C-N) bond is the key step in synthesizing **2-bromo-N-phenylaniline**. Modern cross-coupling reactions are the most efficient and widely used methods.

Palladium-Catalyzed Buchwald-Hartwig Amination

This is a cornerstone of modern organic synthesis for C-N bond formation, offering high versatility and efficiency for coupling aryl halides with amines.[\[6\]](#) It is a highly effective method for producing diarylamines like **2-bromo-N-phenylaniline**.

Reactants:

- Aryl Halide: 1,2-dibromobenzene or 2-bromoiodobenzene
- Amine: Aniline
- Catalyst: A palladium source (e.g., $\text{Pd}_2(\text{dba})_3$, $\text{Pd}(\text{OAc})_2$)
- Ligand: A phosphine ligand (e.g., BINAP, Xantphos)
- Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu)[6]
- Solvent: An anhydrous, aprotic solvent like toluene or dioxane[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, the phosphine ligand, and the base.
- Addition of Reactants: Add the aryl halide (1.0 eq), aniline (1.0-1.2 eq), and the anhydrous solvent to the flask.
- Reaction: Heat the reaction mixture to a temperature between 80-110 °C.[6] Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, cool the mixture to room temperature and pour it onto crushed ice or water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure **2-bromo-N-phenylaniline**.[6][7]

Ullmann Condensation

A classical method for forming C-N bonds, the Ullmann condensation typically requires high temperatures and a copper catalyst.

Reactants:

- Aryl Halide: o-dibromobenzene
- Amine: Diphenylamine[8]
- Catalyst: Copper iodide (CuI)[8]
- Solvent: A high-boiling polar aprotic solvent like o-dichlorobenzene[8]

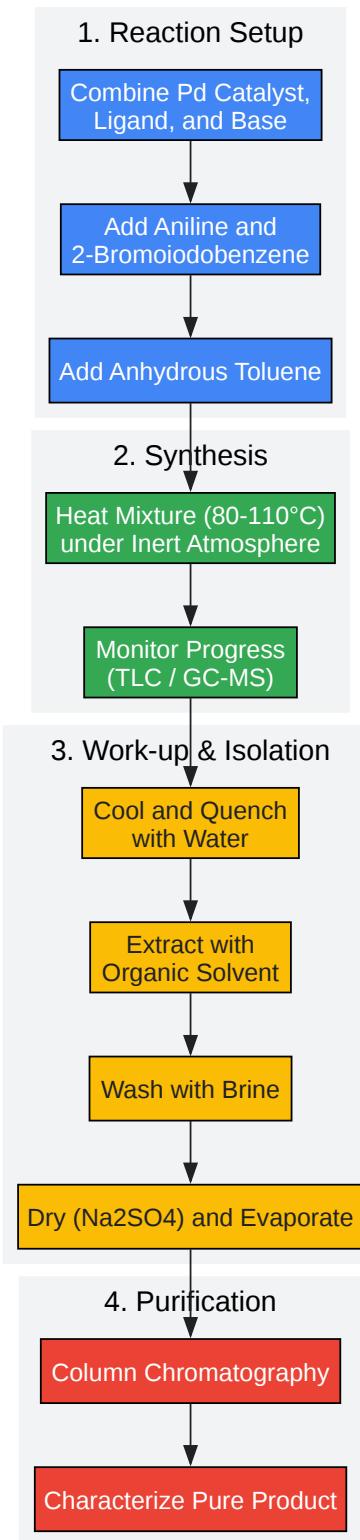
Experimental Protocol: Synthesis via Ullmann Condensation

- Preparation: In a reaction flask, combine diphenylamine (1.0 eq), o-dibromobenzene (2.0 eq), copper iodide (0.1 eq), and 18-crown-6 (0.05 eq) in o-dichlorobenzene.[8]
- Reaction: Protect the mixture with nitrogen and heat to 100-210°C for 5-100 hours.[8]
- Work-up: After cooling to room temperature, remove most of the solvent by vacuum distillation.
- Purification: The solid residue is washed with a solvent like dichloromethane, and the combined organic phases are concentrated. The final product is purified via column chromatography to yield 2-bromo-N,N-diphenylamine (a related structure, illustrating the method).[8]

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of **2-bromo-N-phenylaniline** using the Buchwald-Hartwig amination method.

Experimental Workflow: Buchwald-Hartwig Amination

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Caption: Workflow for synthesis and purification of **2-bromo-N-phenylaniline**.

Applications in Research and Drug Development

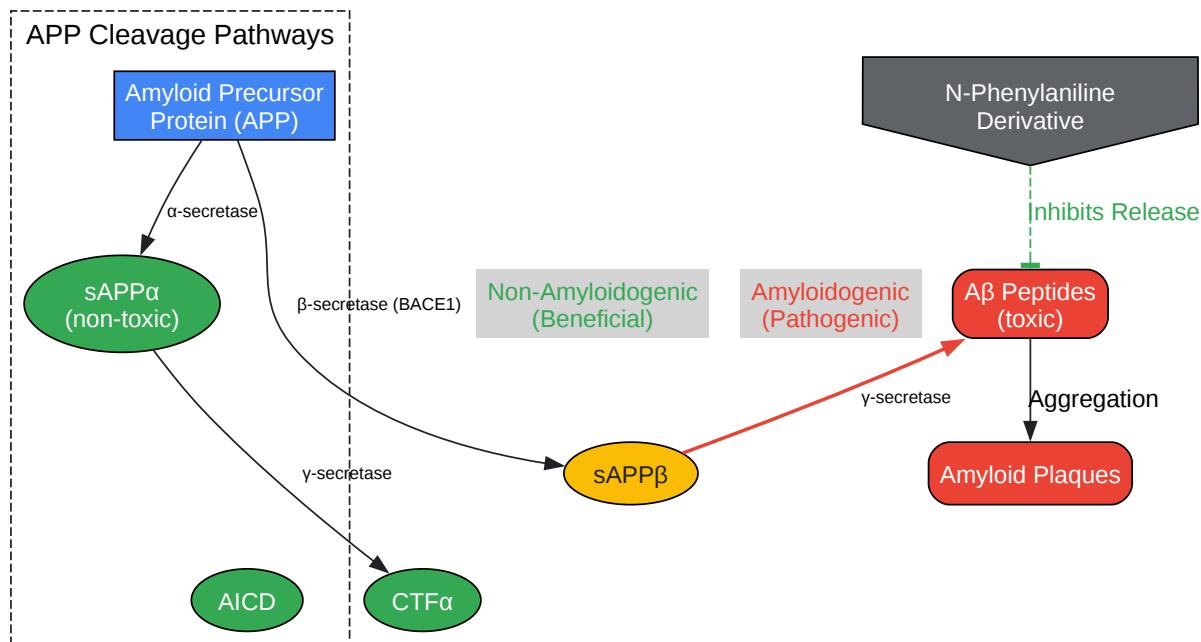
Derivatives of N-phenylaniline are of significant interest in medicinal chemistry. They serve as scaffolds for compounds that modulate biological pathways, including those implicated in neurodegenerative disorders like Alzheimer's disease.

Modulation of Amyloid Precursor Protein (APP) Metabolism

Alzheimer's disease is characterized by the accumulation of amyloid-beta (A β) peptides, which are formed by the improper cleavage of the Amyloid Precursor Protein (APP). Some N-phenylaniline derivatives have been shown to modulate APP metabolism, redirecting it away from the production of harmful A β peptides.^[9] This makes them promising candidates for the development of novel therapeutics. The mechanism involves altering the processing of APP to favor the non-amyloidogenic pathway, which reduces the release of A β .^[9]

The diagram below illustrates the signaling pathway involved in APP processing and the potential point of intervention for N-phenylaniline derivatives.

Modulation of APP Processing by N-Phenylaniline Derivatives

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Caption: N-phenylaniline derivatives can inhibit amyloid-beta (A_β) peptide release.

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